N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
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Overview
Description
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: is an organic compound with the chemical formula C11H12N2O2 . It belongs to the class of quinoline derivatives and is characterized by the presence of a quinoline ring system with an acetamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The acetamide group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt disease pathways and lead to therapeutic effects .
Comparison with Similar Compounds
- Quinoline-2-carboxamide
- 2-Oxo-1,2,3,4-tetrahydroquinoline
- N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Uniqueness: N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide stands out due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-9-3-2-4-10-8(9)5-6-11(15)13-10/h2-4H,5-6H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
AHHPZJTWQSHGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCC(=O)N2 |
Origin of Product |
United States |
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